molecular formula C8H16N2 B13774813 2-Imidazoline, 2-pentyl- CAS No. 699-21-8

2-Imidazoline, 2-pentyl-

Cat. No.: B13774813
CAS No.: 699-21-8
M. Wt: 140.23 g/mol
InChI Key: RBRDDDOKFJWHNR-UHFFFAOYSA-N
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Description

2-Imidazoline, 2-pentyl- is a nitrogen-containing heterocyclic compound. It belongs to the class of imidazolines, which are characterized by a five-membered ring containing two nitrogen atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Imidazoline, 2-pentyl- can be synthesized through several methods. One common method involves the condensation of aldehydes with ethylenediamine in the presence of tert-butyl hypochlorite . Another method uses hydrogen peroxide as an oxidant in the presence of sodium iodide and anhydrous magnesium sulfate . Additionally, the reaction of aldehydes with ethylenediamine and iodine in the presence of potassium carbonate can yield 2-imidazolines .

Industrial Production Methods

Industrial production of 2-imidazoline, 2-pentyl- typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as yield, cost, and environmental considerations. The use of environmentally friendly oxidants and catalysts is preferred to minimize the environmental impact.

Comparison with Similar Compounds

2-Imidazoline, 2-pentyl- can be compared with other imidazoline derivatives such as:

These compounds share similar structural features but differ in their specific applications and biological activities. For example, oxymetazoline and xylometazoline are commonly used as nasal decongestants, while tetrahydrozoline is used in eye drops to reduce redness .

Conclusion

2-Imidazoline, 2-pentyl- is a versatile compound with significant applications in various fields. Its unique chemical structure allows it to undergo diverse reactions, making it valuable in synthetic chemistry. Its biological activities and potential therapeutic applications make it a compound of interest in medical research. Additionally, its industrial applications highlight its importance in the production of various consumer products.

Properties

CAS No.

699-21-8

Molecular Formula

C8H16N2

Molecular Weight

140.23 g/mol

IUPAC Name

2-pentyl-4,5-dihydro-1H-imidazole

InChI

InChI=1S/C8H16N2/c1-2-3-4-5-8-9-6-7-10-8/h2-7H2,1H3,(H,9,10)

InChI Key

RBRDDDOKFJWHNR-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=NCCN1

Origin of Product

United States

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